Siegesmethyethericacid
Description
Siegesmethyetheric acid (CAS: 196399-16-3) is a diterpene-derived compound isolated from the ethyl acetate fraction of Siegesbeckia orientalis L. (Asteraceae). Its molecular formula is C₂₁H₃₄O₃, with a molecular weight of 334.5 g/mol. The compound features a methyl ether group and a carboxylic acid moiety, as indicated by its SMILES notation: COC[C@H]1C[C@]23C[C@H]1CC[C@H]2[C@]1(C)CCC[C@](C)([C@H]1CC3)C(O)=O . Storage recommendations specify -20°C to maintain stability over a shelf life of 3 years .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23) |
InChI Key |
ZJWVIZJOTTXJSA-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
While direct comparative studies on Siegesmethyetheric acid are scarce, its structural and functional attributes align with diterpenes and methyl-etherified carboxylic acids. Below is a comparative analysis based on molecular features, stability, and research applications:
Structural and Functional Group Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Siegesmethyetheric acid | C₂₁H₃₄O₃ | 334.5 | Methyl ether, Carboxylic acid | Bicyclic diterpene, stereochemical complexity |
| Steviol | C₂₀H₃₀O₃ | 318.4 | Hydroxyl, Carboxylic acid | Tetracyclic diterpene (kaurane skeleton) |
| Carnosic acid | C₂₀H₂₈O₄ | 332.4 | Phenolic, Diterpene | Ortho-dihydroxy phenolic groups |
| Rosmarinic acid | C₁₈H₁₆O₈ | 360.3 | Carboxylic acid, Ester | Phenylpropanoid backbone |
Key Observations :
- Molecular Weight : Siegesmethyetheric acid’s higher molecular weight (334.5 vs. 318.4–360.3) reflects its methyl ether substitution and extended carbon skeleton .
- Functional Groups: Unlike phenolic diterpenes (e.g., Carnosic acid), Siegesmethyetheric acid’s methyl ether group may enhance lipophilicity, influencing bioavailability .
- Stability: Storage at -20°C contrasts with Carnosic acid (stable at 4°C), suggesting higher susceptibility to thermal degradation .
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